4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide
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Overview
Description
4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide is a compound that features an imidazole ring, a sulfonamide group, and an amino group. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industries . The presence of the sulfonamide group further enhances its potential for biological activity, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group.
Major Products: The major products formed from these reactions include nitro derivatives, reduced imidazole compounds, and substituted sulfonamides .
Scientific Research Applications
4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide has a wide range of applications in
Properties
CAS No. |
71795-54-5 |
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Molecular Formula |
C13H18N4O2S |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
4-amino-N-(1-butylimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N4O2S/c1-2-3-9-17-10-8-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12/h4-8,10H,2-3,9,14H2,1H3,(H,15,16) |
InChI Key |
CALFWSMWPOXSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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